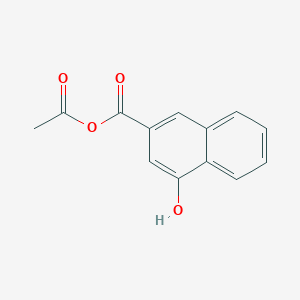
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is a chemical compound with the molecular formula C13H10O4 It is an anhydride formed from the reaction of 2-naphthalenecarboxylic acid and acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid typically involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+Acetic anhydride→2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired anhydride. The product is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-naphthalenecarboxylic acid and acetic acid.
Acetylation: Can react with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Acetylation: Alcohols, typically in the presence of a base or acid catalyst.
Aminolysis: Amines, usually under mild heating.
Major Products
Hydrolysis: 2-Naphthalenecarboxylic acid and acetic acid.
Acetylation: Esters of 2-naphthalenecarboxylic acid.
Aminolysis: Amides of 2-naphthalenecarboxylic acid.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-naphthalenecarboxylic acid moiety into various compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of various products such as acids, esters, or amides, depending on the nucleophile involved.
類似化合物との比較
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the anhydride functionality.
1-Naphthoic acid: Isomer of 2-naphthoic acid with the carboxylic acid group in a different position.
Acetic anhydride: A simpler anhydride used in similar types of reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is unique due to the presence of both the naphthalene ring and the anhydride functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
特性
分子式 |
C13H10O4 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
acetyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-13(16)10-6-9-4-2-3-5-11(9)12(15)7-10/h2-7,15H,1H3 |
InChIキー |
BCIMVNPBJISARS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(=O)C1=CC2=CC=CC=C2C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)
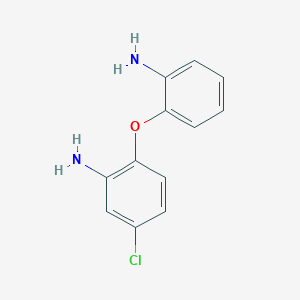
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
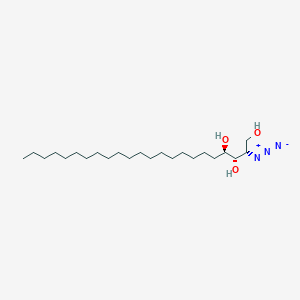
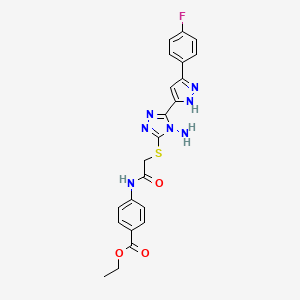
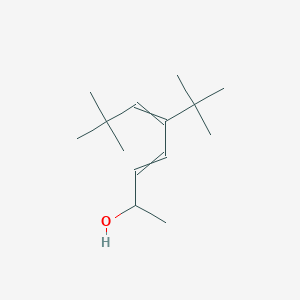
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)
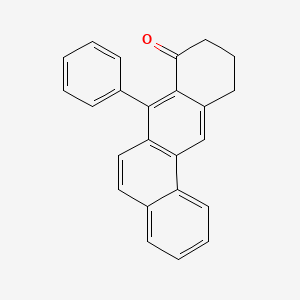
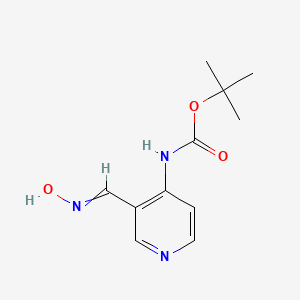
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)
